

# Reducing motion artifacts in Gadoxetic acid arterial phase

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Gadoxetic acid |           |
| Cat. No.:            | B1262754       | Get Quote |

# Technical Support Center: Gadoxetic Acid-Enhanced MRI

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize motion artifacts during the arterial phase of **gadoxetic acid**-enhanced magnetic resonance imaging (MRI).

# Frequently Asked Questions (FAQs)

Q1: What is Transient Severe Motion (TSM) and why is it more common with **gadoxetic acid**?

A1: Transient Severe Motion (TSM) is a phenomenon characterized by involuntary, temporary, and often severe patient movement during the arterial phase of dynamic contrast-enhanced MRI.[1][2] While the exact cause is not fully understood, studies have reported a higher incidence of TSM with the administration of **gadoxetic acid** compared to other gadolinium-based contrast agents.[2][3][4] Patients may describe this as a temporary, self-limiting sensation lasting about 10-20 seconds.[1] Factors such as older age and lower serum albumin have been identified as independent predictors of TSM.[2][5]

Q2: What are the primary strategies to reduce motion artifacts during the **gadoxetic acid** arterial phase?

### Troubleshooting & Optimization





A2: Strategies to mitigate motion artifacts can be broadly categorized into three areas:

- Patient-Centered Approaches: Optimizing patient comfort and providing clear, modified breathing instructions.[6][7]
- Acquisition-Based Techniques: Employing faster and motion-resistant imaging sequences.
- Injection Protocol Modifications: Adjusting the rate and dilution of the contrast agent injection. [8][9]
- Post-Processing Techniques: Utilizing advanced algorithms to correct for motion artifacts after image acquisition.[10][11][12][13]

Q3: How can the injection protocol be modified to minimize motion artifacts?

A3: Modifying the injection protocol can significantly reduce the likelihood of TSM. A slower injection rate of the contrast agent has been shown to be effective.[9] Additionally, a diluted, power-injected protocol may provide good timing and minimize artifacts.[8] While diluting **gadoxetic acid** with saline has been proposed to extend the contrast bolus, its benefits have shown limited evidence in some studies.[14]

Q4: What are the most effective MRI sequences for reducing motion artifacts?

A4: Several advanced MRI sequences can help reduce motion artifacts:

- Parallel Imaging Techniques: Methods like CAIPIRINHA (Controlled Aliasing in Parallel Imaging Results in Higher Acceleration) can significantly shorten the breath-hold time required for image acquisition.[3]
- Radial k-space Sampling: Unlike standard Cartesian sampling, radial acquisition is inherently
  less sensitive to motion, as motion artifacts are spread out as streaks rather than distinct
  ghosts.[3][15] The 3D radial GRE sequence is a notable motion-robust technique.[3]
- Golden-Angle Radial Sparse Parallel (GRASP) Imaging: This is a free-breathing technique that can consistently provide acceptable arterial phase images, even in patients who experience transient motion.[16][17]



Multi-Arterial Phase Acquisition: Acquiring multiple, rapid arterial sub-phases increases the
probability of capturing at least one diagnostically adequate image free of motion artifacts.[1]
 [12]

Q5: Can motion artifacts be corrected after the scan is completed?

A5: Yes, post-processing techniques using deep learning and convolutional neural networks (CNNs) have been developed to retrospectively correct for motion artifacts.[11][12] Algorithms like Motion Artifact Reduction using a Convolutional network (MARC) and DR-CycleGAN have demonstrated the ability to significantly improve the quality of arterial phase images affected by motion.[10][11][12][13][18]

# Troubleshooting Guides Issue: Persistent Motion Artifacts Despite Standard Breath-Hold Commands

#### Cause:

- Patient anxiety or discomfort leading to an inability to hold their breath effectively.
- The occurrence of Transient Severe Motion (TSM) specific to **gadoxetic acid**.[1]
- Suboptimal timing of the arterial phase acquisition.[14]

#### Solutions:

- Patient Comfort and Communication:
  - Ensure the patient is comfortable on the scanner bed before starting the examination.
  - Train technicians to use modified, patient-adapted breathing commands, which has been shown to significantly improve image quality.[7][19]
- Advanced Acquisition Techniques:
  - Implement a multi-arterial phase acquisition protocol to increase the chances of obtaining an artifact-free image.[1][12]



- Utilize motion-resistant sequences like 3D radial GRE or free-breathing techniques such as GRASP.[3][16]
- · Injection Protocol Adjustment:
  - Consider reducing the injection rate of gadoxetic acid.[9]
  - Employ a test bolus or bolus tracking method to individually tailor the scan delay for optimal arterial phase timing.[14]

## **Issue: Poor Image Quality in Uncooperative Patients**

#### Cause:

 Inability of the patient to follow breath-hold instructions due to their clinical condition, age, or cognitive state.

#### Solutions:

- Motion-Resistant Sequences:
  - These are the primary solution for uncooperative patients. Techniques that do not rely on breath-holding are ideal.
  - 3D Radial GRE: This sequence is less sensitive to motion artifacts due to its k-space sampling pattern.[3]
  - GRASP: This free-breathing technique has been shown to provide high-quality images in patients with transient motion.
- Faster Imaging Protocols:
  - Techniques like CAIPIRINHA can reduce the acquisition time to as little as 10 seconds, making it more tolerable for patients who have difficulty with longer breath-holds.[3]

#### **Data Summary**

Table 1: Comparison of Motion Artifact Scores with Different Injection Techniques



| Injection Method                                                                                                  | Mean Motion Artifact Score<br>(± SD) | p-value (vs. M1) |
|-------------------------------------------------------------------------------------------------------------------|--------------------------------------|------------------|
| M1: Undiluted, Power-Injected                                                                                     | 2.1 ± 1.1                            | -                |
| M2: Diluted, Power-Injected                                                                                       | 2.50 ± 0.89                          | 0.012            |
| M3: Undiluted, Manual-<br>Injected                                                                                | 2.7 ± 0.7                            | 0.0001           |
| Data from a study comparing three gadoxetic acid injection techniques. Higher scores indicate fewer artifacts.[8] |                                      |                  |

Table 2: Impact of a Deep Learning-Based Filter (MARC) on Motion Artifact Scores

| Image Set                                  | Mean Motion Artifact Score<br>(± SD) | p-value |
|--------------------------------------------|--------------------------------------|---------|
| Original MR Images                         | 2.53 ± 0.71                          | < 0.001 |
| After MARC Filter                          | 1.97 ± 0.72                          | < 0.001 |
| Lower scores indicate fewer artifacts.[12] |                                      |         |

# **Experimental Protocols**

# Protocol 1: Multi-Arterial Phase Acquisition (5-CDT-VIBE Technique)

This protocol is designed to mitigate the effects of TSM by acquiring multiple arterial subphases.

- Patient Population: Patients referred for liver evaluation with gadoxetic acid-enhanced MRI.
- Exclusion Criteria: Known pulmonary disease, contraindications to MRI or gadolinium-based contrast agents, and inability to hold breath for at least 20 seconds.[1]



- MRI System: 3.0T MRI scanner.
- Contrast Administration: A standard dose of 0.025 mmol/kg body weight of gadoxetic acid is administered.
- Imaging Sequence: A 3D T1-weighted spoiled gradient-echo sequence (e.g., VIBE) is used.
- Dynamic Phases:
  - Unenhanced phase
  - Arterial Phase: Five consecutive dynamic T1-weighted volumetric acquisitions are performed during a single breath-hold.
  - Portovenous phase (90 seconds)
  - Delayed phase (180 seconds)
  - Hepatobiliary phase (20 minutes)
- Rationale: This technique increases the likelihood of capturing at least one arterial subphase with minimal motion artifact, even if TSM occurs during one or more of the other subphases.[1]

# Protocol 2: Free-Breathing Golden-Angle Radial Sparse Parallel (GRASP) Imaging

This protocol is suitable for patients who have difficulty with breath-holding.

- Patient Population: Patients undergoing gadoxetic acid-enhanced liver MRI.
- MRI System: 3T MRI scanner.
- Contrast Administration: A standard dose of 0.025 mmol/kg of gadoxetic acid is administered at a rate of 1.0 mL/s, followed by a 20-mL saline chaser.
- Imaging Sequence: A free-breathing dynamic T1-weighted sequence using the GRASP technique is performed continuously for 3 minutes and 30 seconds.



- Image Reconstruction: The acquired data can be retrospectively reconstructed into different phases (early arterial, late arterial, portal venous) with and without respiratory gating and at various temporal resolutions.
- Rationale: The continuous radial data acquisition allows for respiratory motion to be monitored and corrected for during image reconstruction, significantly reducing motion artifacts without the need for breath-holding.[16]

#### **Visualizations**



Click to download full resolution via product page

Caption: Workflow for **Gadoxetic Acid**-Enhanced Liver MRI.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Troubleshooting & Optimization





- 1. Transient severe motion during arterial phase in patients with Gadoxetic acid administration: Can a five hepatic arterial subphases technique mitigate the artifact? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of transient severe motion artifacts on gadoxetic acid—enhanced MRI: frequency and risk factors | springermedizin.de [springermedizin.de]
- 3. New Imaging Strategies Using a Motion-Resistant Liver Sequence in Uncooperative Patients PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of transient severe motion artifacts on gadoxetic acid—enhanced MRI: frequency and risk factors PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of transient severe motion artifacts on gadoxetic acid—enhanced MRI: frequency and risk factors | Semantic Scholar [semanticscholar.org]
- 6. Magnetic Resonance Imaging of the Liver: Sequence Optimization and Artifacts | Radiology Key [radiologykey.com]
- 7. Reduction in respiratory motion artefacts on gadoxetate-enhanced MRI after training technicians to apply a simple and more patient-adapted breathing command PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Respiratory motion artifacts during arterial phase imaging with gadoxetic acid: Can the injection protocol minimize this drawback? PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Correction of Arterial-Phase Motion Artifacts in Gadoxetic Acid-Enhanced Liver MRI Using an Innovative Unsupervised Network - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (ISMRM 2020) Erasing artifacts from arterial phase MRI: Motion Artifact Reduction using a Convolutional network (MARC) [archive.ismrm.org]
- 12. Reduction of respiratory motion artifacts in gadoxetate-enhanced MR with a deep learning-based filter using convolutional neural network PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Troubleshooting Arterial-Phase MR Images of Gadoxetate Disodium-Enhanced Liver PMC [pmc.ncbi.nlm.nih.gov]
- 15. arxiv.org [arxiv.org]
- 16. Evaluation of Transient Motion During Gadoxetic Acid—Enhanced Multiphasic Liver Magnetic Resonance Imaging Using Free-Breathing Golden-Angle Radial Sparse Parallel Magnetic Resonance Imaging PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]



- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Reducing motion artifacts in Gadoxetic acid arterial phase]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1262754#reducing-motion-artifacts-in-gadoxetic-acid-arterial-phase]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com